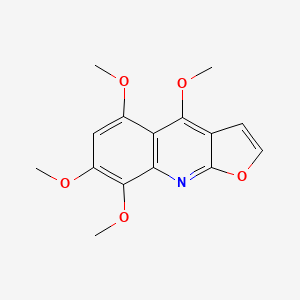
Acronycidin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
5,7,8-Trimethoxydictamnine has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of furoquinoline alkaloids.
Biology: Its antimalarial activity makes it a valuable compound for studying the mechanisms of drug resistance in Plasmodium falciparum.
Medicine: Research into its potential therapeutic applications, particularly in treating malaria, is ongoing.
Industry: It may have applications in the development of new antimalarial drugs and other pharmaceuticals.
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,8-Trimethoxydictamnine involves the methoxylation of a furoquinoline precursor. The specific synthetic routes and reaction conditions are detailed in various chemical literature sources. Generally, the process involves the use of methoxy reagents under controlled conditions to achieve the desired substitution on the furoquinoline ring .
Industrial Production Methods
Industrial production methods for 5,7,8-Trimethoxydictamnine are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The process would require stringent control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5,7,8-Trimethoxydictamnine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the methoxy groups or the furoquinoline ring.
Reduction: This reaction can reduce the quinoline ring, potentially altering its biological activity.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with altered methoxy groups, while substitution reactions can produce a variety of functionalized furoquinoline compounds .
Wirkmechanismus
The mechanism of action of 5,7,8-Trimethoxydictamnine involves its interaction with molecular targets in Plasmodium falciparum. It is believed to interfere with the parasite’s ability to detoxify heme, a byproduct of hemoglobin digestion, leading to the accumulation of toxic heme and subsequent parasite death . The specific molecular pathways and targets involved in this process are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dictamnine: Another furoquinoline alkaloid with similar biological activity.
Skimmianine: A related compound with antimalarial properties.
Flindersiamine: Another quinoline alkaloid with potential therapeutic applications.
Uniqueness
5,7,8-Trimethoxydictamnine is unique due to its specific methoxy substitutions, which confer distinct chemical and biological properties. Its effectiveness against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
4,5,7,8-tetramethoxyfuro[2,3-b]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-17-9-7-10(18-2)14(20-4)12-11(9)13(19-3)8-5-6-21-15(8)16-12/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCGYRFLVLFRGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1C(=C3C=COC3=N2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200099 | |
| Record name | Furo(2,3-b)quinoline, 4,5,7,8-tetramethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
521-43-7 | |
| Record name | 4,5,7,8-Tetramethoxyfuro[2,3-b]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=521-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo(2,3-b)quinoline, 4,5,7,8-tetramethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acronycidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30619 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furo(2,3-b)quinoline, 4,5,7,8-tetramethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the chemical structure of acronycidine and where is it found?
A1: Acronycidine is a furoquinoline alkaloid, specifically a 4,6,7,8-tetramethoxyfurano-(2', 3'-2, 3)-quinoline []. This natural product was first isolated from the bark of the Australian rainforest tree Melicope fareana F. Muell., belonging to the Rutaceae family []. It has also been found in other Rutaceae species, including Acronychia baueri [] and Maclurodendron species [].
Q2: What is the molecular formula and weight of acronycidine?
A2: Acronycidine has the molecular formula C15H15O5N, giving it a molecular weight of 289.29 g/mol [, ].
Q3: How is acronycidine synthesized?
A3: Acronycidine can be synthesized chemically. One method involves a multi-step process starting with 2,3,5-trimethoxyaniline. This is followed by condensation, methylation, debenzylation, cyclodehydration, and finally dehydrogenation to yield acronycidine [].
Q4: What are some key reactions that acronycidine undergoes?
A4: Acronycidine is susceptible to oxidative demethylation by nitric or nitrous acid, leading to the formation of a 1,4-quinone derivative. This reaction is also observed with several other acronycidine derivatives []. Additionally, 4-O-alkylfuroquinolines, a class of compounds to which acronycidine belongs, can be converted into N-alkylfuroquinolones [].
Q5: What spectroscopic techniques are useful for characterizing acronycidine?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful in characterizing acronycidine and its derivatives. For instance, the NMR spectra of isoacronycidine and other N-alkylquinolones display a characteristic peak in the δ 2.0-4.0 range, attributed to strongly bound water molecules [].
Q6: Are there any studies on the biosynthesis of acronycidine?
A6: Yes, research using radiolabeled precursors has provided insights into acronycidine biosynthesis. Experiments with [4-T]anthranilic acid administered to Acronychia baueri revealed that while related alkaloids skimmianine and acronidine incorporated significant radioactivity, acronycidine showed only feeble radioactivity. This led to the proposal of a partially specific NIH shift occurring during the biosynthesis and provided clues about the order of hydroxyl group introduction in vivo [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S)-3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/no-structure.png)
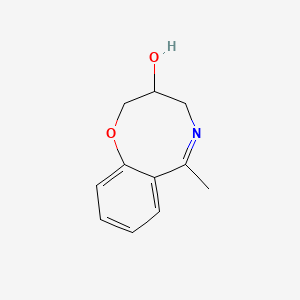
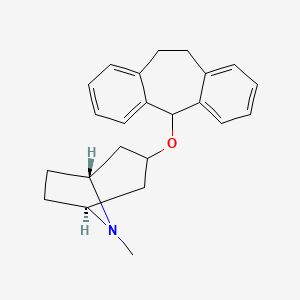
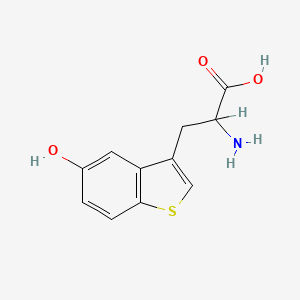
![[2-(Phenylthio)ethyl]amine hydrochloride](/img/structure/B1209323.png)
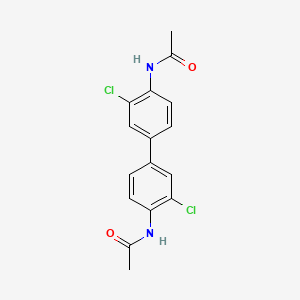

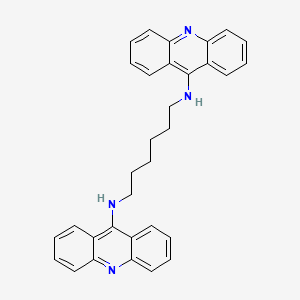

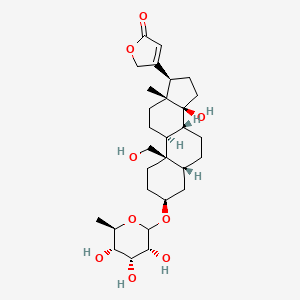
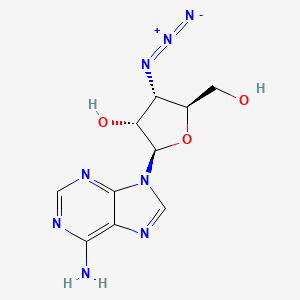
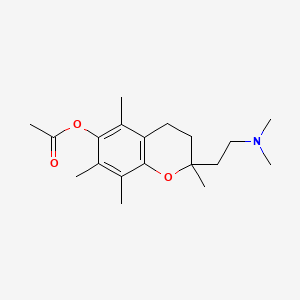
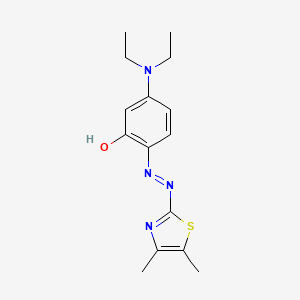
![[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-[(3-hydroxy-2-tetradecyloctadecanoyl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate](/img/structure/B1209337.png)